2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one
Overview
Description
2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one is a useful research compound. Its molecular formula is C22H12O6 and its molecular weight is 372.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Structurally Isomeric Compounds : Synthesis of compounds structurally related to 2-(7,8-Dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one has been reported, contributing to the field of heterocyclic chemistry and potentially useful in pharmaceutical applications (Menezes et al., 2011).
Antitubercular, Antiviral, and Anticancer Activity : Research demonstrates the synthesis of derivatives with significant antitubercular, antiviral, and anticancer activities. This highlights its potential in developing new therapeutic agents (Kumar & Rao, 2008).
Application in Fluorescent Brighteners : A novel method for the synthesis of fluorescent derivatives has been developed, indicating potential use as fluorescent brighteners, which are important in material science and bioimaging (Harishkumar et al., 2012).
Antimicrobial Activities : Certain synthesized compounds have shown excellent antifungal and antibacterial activities, making them promising candidates for antimicrobial drugs (Chanu et al., 2017).
Development of Novel Organic Compounds with Antibacterial Properties : The synthesis of new compounds exhibiting high levels of antibacterial activity suggests potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Microwave Irradiation Synthesis for Therapeutic Targets : Utilization of microwave irradiation in the synthesis process of related compounds, showing promise in binding with therapeutic targets (Kumar et al., 2015).
Protection Against Cardiac Remodeling : A study highlights the protective effect of a molecule structurally related to this compound against cardiac remodeling in myocardial infarction, suggesting its potential in cardiovascular therapy (Emna et al., 2020).
Antioxidant Properties : Research on coumarin substituted compounds, related to the this compound, demonstrates significant antioxidant activities, suggesting their potential use in health and wellness applications (Abd-Almonuim et al., 2020).
Synthesis of Functionalized Chromenes : The synthesis of functionalized chromenes, including those related to the this compound, and their evaluation for antimicrobial activities, opens avenues for pharmaceutical applications (Halimehjani & Khoshdoun, 2016).
Synthesis of Pd(II) Complexes for Biological Activities : The synthesis of Pd(II) complexes using 3-formyl chromone Schiff bases related to this compound, and their biological activity studies, offer insights into their potential biomedical applications (Kavitha & Reddy, 2016).
properties
IUPAC Name |
2-(7,8-dihydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O6/c23-17-7-6-13-14(10-19(24)28-21(13)20(17)25)16-9-15-12-4-2-1-3-11(12)5-8-18(15)27-22(16)26/h1-10,23,25H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUYEQOVHVONQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CC(=O)OC5=C4C=CC(=C5O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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